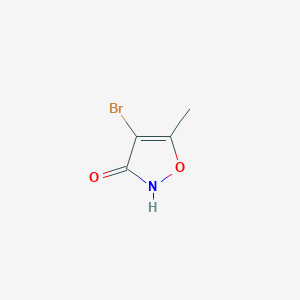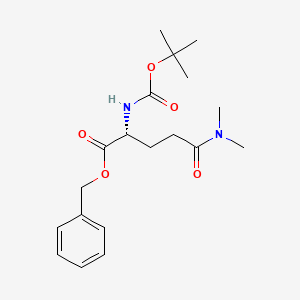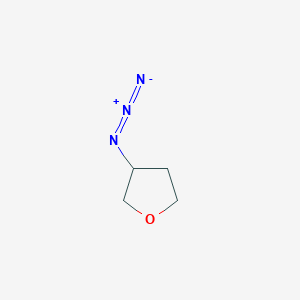![molecular formula C25H24N2O3 B2514599 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide CAS No. 851407-48-2](/img/no-structure.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for various biological activities, including anti-angiogenic, antiproliferative, and anti-tumor properties . These compounds often contain a quinolinone or naphthalene moiety, which are structural components known to interact with biological targets.
Synthesis Analysis
The synthesis of related compounds involves the formation of amide bonds and the introduction of various functional groups that can chelate metal ions or interact with biological macromolecules . For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide involves the incorporation of a hydroxamate group, which is a known metal-chelating moiety . Similarly, the synthesis of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide includes the coupling of a naphthalene moiety with a quinolinone derivative . These synthetic strategies are likely applicable to the synthesis of the compound , with the appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide was elucidated, showing a planar naphthalene ring and a specific orientation of the side chain . These techniques would be essential in confirming the structure of "N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide" and ensuring the correct conformation for biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups capable of undergoing various chemical reactions. For instance, the hydroxamate group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide can chelate metal ions, which is crucial for its inhibition of aminopeptidase N . The quinolinone derivatives are also likely to participate in redox reactions and could form complexes with metal ions, as seen in the rare earth complexes with related ligands . These reactions are important for the biological activities of these compounds and could be relevant to the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, luminescence, and stability, are important for their biological function and potential therapeutic applications. For example, the luminescence properties of rare earth complexes with related ligands suggest potential applications in light conversion . The solubility and stability in various solvents can also affect the bioavailability and pharmacokinetic profile of these compounds . These properties would need to be characterized for "N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide" to assess its suitability for further development.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Co-crystals Formation
Quinoline derivatives with amide bonds, such as the one , have been explored for their ability to form co-crystals with aromatic diols. These co-crystals exhibit unique structural properties, including hydration forms and symmetry-independent host molecules in their unit cells. Such studies contribute to the understanding of molecular interactions and crystal engineering (Karmakar, A., Kalita, D., & Baruah, J., 2009).
Antiproliferative Activities
Compounds bearing quinolin-2(1H)-one and dihydroquinolin-2(1H)-one derivatives related to the specified chemical structure have shown significant antiproliferative activities against various human cancer cell lines. These findings highlight the potential of such compounds in developing novel anticancer therapeutics (I‐Li Chen et al., 2013).
Antituberculosis Activity
Derivatives similar to the compound of interest have demonstrated promising antituberculosis activity. This suggests the potential application of these compounds in the treatment of tuberculosis, showcasing the importance of structural modifications in enhancing biological activity (Omel’kov, A. V., Fedorov, V., & Stepanov, A., 2019).
Antipsychotic Effects
Research into novel therapeutic strategies for schizophrenia has identified quinolin derivatives as potential candidates due to their efficacy in reducing depressive-like behaviors in experimental models of psychosis. These findings open avenues for the development of new treatments for schizophrenia and depressive symptoms (Moghaddam, A. et al., 2013).
Anion Coordination and Molecular Geometry
Studies on amide derivatives of quinoline have provided insights into their anion coordination capabilities and molecular geometry. These compounds exhibit unique spatial orientations, such as tweezer-like and S-shaped geometries, which are significant for understanding molecular interactions and designing functional materials (Kalita, D., & Baruah, J., 2010).
Zukünftige Richtungen
The future directions for research on this compound could involve further investigation into its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological and pharmaceutical properties could be explored .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide involves the reaction of 2-naphthalen-2-yloxyacetic acid with 2-aminoethyl-7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylate in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-naphthalen-2-yloxyacetic acid", "2-aminoethyl-7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylate", "coupling agent (e.g. EDCI or DCC)", "acetic anhydride" ], "Reaction": [ "Step 1: React 2-naphthalen-2-yloxyacetic acid with the coupling agent (e.g. EDCI or DCC) and 2-aminoethyl-7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylate in a suitable solvent (e.g. DMF or DMSO) to form the intermediate.", "Step 2: Purify the intermediate by column chromatography or recrystallization.", "Step 3: Treat the purified intermediate with acetic anhydride in the presence of a base (e.g. triethylamine) to form the final product.", "Step 4: Purify the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
851407-48-2 |
Produktname |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Molekularformel |
C25H24N2O3 |
Molekulargewicht |
400.478 |
IUPAC-Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H24N2O3/c1-16-7-8-20-13-21(25(29)27-24(20)17(16)2)11-12-26-23(28)15-30-22-10-9-18-5-3-4-6-19(18)14-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
YVAHHSFSCWMVPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2514520.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2514522.png)
![Tert-butyl 2-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]piperidine-1-carboxylate](/img/structure/B2514526.png)

![N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B2514528.png)



![4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2514532.png)



